2-Chloro-4-fluorotoluene

Beschreibung

Eigenschaften

IUPAC Name |

2-chloro-4-fluoro-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF/c1-5-2-3-6(9)4-7(5)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSARJIQZOSVYHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196427 | |

| Record name | 2-Chloro-4-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452-73-3 | |

| Record name | 2-Chloro-4-fluoro-1-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-fluorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 452-73-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-4-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-fluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.555 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-4-FLUOROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GP4EY2J3GP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what are the chemical properties of 2-Chloro-4-fluorotoluene

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-4-fluorotoluene

Introduction: A Versatile Halogenated Building Block

2-Chloro-4-fluorotoluene is a halogenated aromatic compound of significant interest to the chemical, pharmaceutical, and agrochemical industries. Its unique substitution pattern—featuring a methyl group, a chlorine atom, and a fluorine atom on a benzene ring—creates a molecule with a nuanced reactivity profile, making it a valuable precursor for the synthesis of complex molecular targets.[1] As an important chemical intermediate, it serves as a foundational component in the development of novel active pharmaceutical ingredients (APIs) and advanced crop protection agents like herbicides and pesticides.[2][3]

This guide provides an in-depth exploration of the chemical properties of 2-chloro-4-fluorotoluene, offering field-proven insights into its structure, reactivity, spectroscopic characteristics, and safe handling. The content is tailored for researchers, chemists, and drug development professionals who require a comprehensive understanding of this key synthetic building block.

Physicochemical and Structural Properties

2-Chloro-4-fluorotoluene is typically a colorless to light yellow, clear liquid at room temperature.[4][5] Its fundamental properties are dictated by its molecular structure, which combines the lipophilicity of the toluene backbone with the strong electronic effects of the halogen substituents. It is soluble in common non-polar organic solvents such as ethanol, acetone, and ether, but insoluble in water.[2]

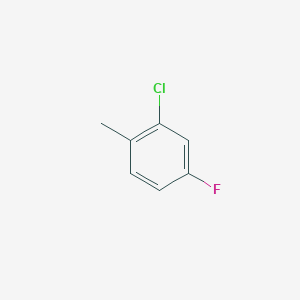

Below is a diagram illustrating the molecular structure of 2-Chloro-4-fluorotoluene.

Caption: Molecular Structure of 2-Chloro-4-fluorotoluene.

A summary of its key identifiers and physicochemical properties is provided in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 2-chloro-4-fluoro-1-methylbenzene | [6] |

| CAS Number | 452-73-3 | [5] |

| Molecular Formula | C₇H₆ClF | [5] |

| Molecular Weight | 144.57 g/mol | [5][6] |

| Appearance | Colorless to light yellow clear liquid | [4][5] |

| Boiling Point | 153 - 156 °C | [1] |

| Density | ~1.20 g/mL (at 20-25 °C) | [5] |

| Flash Point | 50 °C (closed cup) | [5] |

| Refractive Index | ~1.499 (at 20°C) | [7] |

| SMILES | Cc1ccc(F)cc1Cl | [6] |

| InChI Key | CSARJIQZOSVYHA-UHFFFAOYSA-N | [6] |

Spectroscopic Profile: A Guide to Structural Verification

Structural elucidation and purity assessment are critical in synthesis. The following section details the expected spectroscopic signatures for 2-chloro-4-fluorotoluene.

¹H NMR Spectroscopy

The proton NMR spectrum provides a clear fingerprint of the aromatic and methyl protons.

-

Methyl Protons (-CH₃): A singlet peak is expected around δ 2.29 ppm .[8]

-

Aromatic Protons (Ar-H): The three protons on the aromatic ring will appear as complex multiplets due to proton-proton and proton-fluorine coupling. Based on available data, their chemical shifts are approximately:

-

H-6: δ 7.11 ppm (doublet of doublets)

-

H-5: δ 7.04 ppm (doublet of doublets)

-

H-3: δ 6.83 ppm (triplet of doublets)[8]

-

The causality for these shifts lies in the electronic environment. The H-3 proton is shielded by the ortho-methyl group and experiences a more upfield shift. The H-5 and H-6 protons are further downfield, influenced by the adjacent halogens.

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, seven distinct signals are expected, corresponding to the seven carbon atoms in the molecule.

-

Methyl Carbon (-CH₃): This signal will appear furthest upfield.

-

Aromatic Carbons (Ar-C): Six distinct signals are anticipated. The carbon attached to the fluorine (C-4) will exhibit a large C-F coupling constant, a hallmark of fluorinated aromatics. The carbons bonded to chlorine (C-2) and the methyl group (C-1) will also have characteristic shifts. The remaining three aromatic carbons (C-3, C-5, C-6) will appear in the typical aromatic region (δ 115-140 ppm). The deshielding effect of the electronegative halogens causes the carbons directly bonded to them to shift downfield.[9]

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

-

C-H Stretching (Aromatic): Weak to medium bands are expected just above 3000 cm⁻¹.

-

C-H Stretching (Aliphatic): Bands corresponding to the methyl group will appear just below 3000 cm⁻¹.

-

C=C Stretching (Aromatic): Several sharp peaks will be present in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.

-

C-F Stretching: A strong, characteristic absorption band is expected in the 1200-1250 cm⁻¹ region.

-

C-Cl Stretching: A medium to strong band will appear in the 700-800 cm⁻¹ region.

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak ([M]⁺) will be observed at m/z 144. A characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺) will appear at m/z 146 with an intensity of approximately one-third that of the molecular ion peak.

Common fragmentation pathways include:

-

Loss of a Chlorine Atom: A significant fragment at m/z 109 ([M-Cl]⁺).

-

Benzylic Cleavage: Loss of a hydrogen atom to form a stable benzyl-type cation at m/z 143.

-

Loss of a Methyl Group: A fragment at m/z 129 ([M-CH₃]⁺).

Reactivity and Synthetic Applications

The synthetic utility of 2-chloro-4-fluorotoluene is governed by the interplay of its three substituents, which dictate the regioselectivity of further transformations.[4]

Electronic Effects and Regioselectivity

The reactivity of the aromatic ring is a balance of activating and deactivating effects:

-

Methyl Group (-CH₃): An activating, ortho, para-directing group due to hyperconjugation and weak inductive effects.

-

Fluorine (-F) and Chlorine (-Cl): Both are deactivating via their strong inductive electron-withdrawing effect, yet they are ortho, para-directing due to resonance (lone pair donation).

This complex interplay of effects determines the outcome of substitution reactions.

Caption: Logical relationship of substituent effects on reactivity.

Electrophilic Aromatic Substitution (EAS)

In EAS reactions such as nitration or halogenation, the directing effects of the substituents must be considered collectively. The methyl group strongly activates the positions ortho (C6) and para (C4) to it. The halogens direct incoming electrophiles to their ortho and para positions. The combined influence typically directs electrophiles to the C5 position (ortho to fluorine, meta to chlorine and methyl) and the C3 position (ortho to chlorine, meta to fluorine and methyl).[4] For instance, nitration of 2-chloro-4-fluorotoluene is a key step in producing intermediates like 2-chloro-4-fluoro-5-nitrobenzaldehyde.[10]

Nucleophilic Aromatic Substitution (SNAr)

The presence of electron-withdrawing halogens makes the aromatic ring susceptible to nucleophilic attack, a crucial feature for building more complex molecules.[4] While SNAr reactions are less common than EAS for simple arenes, they become viable when the ring is sufficiently electron-poor.[11] The chlorine atom, being a better leaving group than fluorine under many conditions, is often the site of substitution by nucleophiles like amines or alkoxides, a common strategy in the synthesis of pharmaceutical scaffolds.[12]

Side-Chain Reactions

The methyl group can undergo reactions typical of benzylic positions, such as free-radical halogenation or oxidation to a carboxylic acid or aldehyde, providing another avenue for functionalization. For example, chlorination under UV light can transform the methyl group into a chloromethyl group, a reactive handle for further synthesis.[10]

Key Experimental Protocol: Synthesis of 2-Chloro-4-fluorotoluene

A reliable method for preparing 2-chloro-4-fluorotoluene is via the Sandmeyer-type reaction, starting from 3-chloro-4-methylaniline (or 2-chloro-4-aminotoluene).[7] This protocol highlights the precise control required for handling hazardous reagents and achieving high yields.

Objective: To synthesize 2-chloro-4-fluorotoluene from 3-chloro-4-methylaniline via a diazotization-fluorination sequence.

Materials:

-

3-chloro-4-methylaniline (1.0 eq)

-

Anhydrous Hydrogen Fluoride (HF) (~20 eq)

-

Sodium Nitrite (NaNO₂) (~1.0 eq)

-

1 L three-neck reactor with mechanical stirrer, condenser, and dropping funnel

-

Cooling bath (ice/acetone or cryocooler)

-

Dilute alkaline solution (e.g., Na₂CO₃ or NaOH solution)

Procedure:

-

Reactor Setup: Equip a 1 L reactor with a mechanical stirrer, condenser, and dropping funnel. Ensure the system is dry and purged with an inert gas (e.g., nitrogen).

-

HF Charging: Cool the reactor to below 20°C. Under vigorous stirring, carefully add anhydrous hydrogen fluoride (21.2 mol). After addition, cool the reactor further to ≤ 5°C. (CAUTION: Anhydrous HF is extremely corrosive and toxic. This step must be performed in a specialized fume hood with appropriate personal protective equipment).

-

Amine Addition: Slowly add 3-chloro-4-methylaniline (150 g, 1.059 mol) dropwise to the cold HF. Control the rate of addition to maintain the internal temperature between 5°C and 15°C. The addition should take approximately 3 hours.

-

Diazotization: After the amine addition is complete, hold the temperature for 2 hours. Then, cool the reaction mixture to ≤ 5°C. Add sodium nitrite (73.1 g, 1.06 mol) portion-wise over approximately 4 hours, ensuring the temperature remains between -5°C and 15°C.

-

Thermal Decomposition: After the NaNO₂ addition, stir the mixture for an additional hour. Begin a programmed warm-up of the reactor.

-

From 0°C to 20°C: Increase temperature at a rate of 0.5-1.0°C per hour.

-

From 20°C to 80°C: Increase temperature at a rate of 1.0-2.0°C per hour.

-

Hold the final temperature at 80°C for 2 hours. This slow, controlled heating is critical to prevent runaway reactions and minimize impurity formation.[3]

-

-

Workup and Isolation: Cool the reactor to 30-35°C and allow the layers to separate. Carefully separate the organic layer.

-

Neutralization: Wash the organic layer with a dilute alkaline solution until the pH is neutral (pH 7-8).

-

Purification: Subject the crude product to steam distillation or fractional distillation under reduced pressure to yield the final product. A typical isolated yield is around 81-82%, with a purity of >99% by GC analysis.[7]

Caption: Workflow for the synthesis of 2-Chloro-4-fluorotoluene.

Safety and Handling

2-Chloro-4-fluorotoluene is a flammable liquid and an irritant.[6] Adherence to strict safety protocols is mandatory for its handling and storage.

GHS Hazard Classification:

| Hazard Class | Category | H-Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| (Source: Aggregated GHS information from ECHA C&L Inventory)[6] |

Handling and Storage Protocols:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. Use explosion-proof electrical and lighting equipment.[5]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield. A lab coat is required. If ventilation is inadequate, use a certified respirator.

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[5] Use dry sand, dry chemical, or alcohol-resistant foam for extinguishing fires. Do not use a water jet.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Recommended storage temperature is often between 2-8°C.

-

Spill Management: In case of a spill, remove all ignition sources. Absorb the spill with a non-combustible material like sand or vermiculite and place it in a sealed container for disposal.

Prolonged exposure or inhalation may pose risks to the central nervous system, liver, and kidneys.[2]

Conclusion

2-Chloro-4-fluorotoluene is more than a simple aromatic halide; it is a strategically designed building block whose chemical properties are finely tuned by its substituent pattern. Its predictable reactivity in both electrophilic and nucleophilic substitutions, combined with the potential for side-chain functionalization, makes it an indispensable tool for medicinal and agricultural chemists. A thorough understanding of its properties, from spectroscopic signatures to handling requirements, is essential for leveraging its full synthetic potential safely and effectively.

References

- Google Patents. (n.d.). Preparation method of 2-chloro-4-fluorotoluene.

-

Xinchem. (n.d.). China 2-Chloro-4-fluorotoluene(CAS# 452-73-3) Manufacturer and Supplier. Retrieved from [Link]

-

Patsnap. (n.d.). Preparation method of 2-chloro-4-fluorotoluene. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

MDPI. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-4-fluorotoluene. PubChem Compound Database. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.8: ¹³C NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. China 2-Chloro-4-fluorotolueneï¼CAS# 452-73-3) Manufacturer and Supplier | Xinchem [xinchem.com]

- 3. Preparation method of 2-chloro-4-fluorotoluene - Eureka | Patsnap [eureka.patsnap.com]

- 4. 2-Chloro-4-fluorotoluene|Pharmaceutical & Agrochemical Intermediate [benchchem.com]

- 5. 2-Chloro-4-fluorotoluene | 452-73-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 2-Chloro-4-fluorotoluene | C7H6ClF | CID 96747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Chloro-4-fluorotoluene synthesis - chemicalbook [chemicalbook.com]

- 8. 2-Chloro-4-fluorotoluene(452-73-3) 1H NMR spectrum [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Page loading... [wap.guidechem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mdpi.com [mdpi.com]

synthesis pathways for 2-Chloro-4-fluorotoluene

An In-Depth Technical Guide to the Synthesis of 2-Chloro-4-fluorotoluene

Abstract

This technical guide provides a comprehensive overview of the principal (CAS No. 452-73-3), a critical intermediate in the agrochemical and pharmaceutical industries.[1] We delve into the strategic synthesis of its key precursor, 3-chloro-4-methylaniline, and provide a detailed, field-proven protocol for the primary industrial manufacturing route: a modified Balz-Schiemann reaction involving diazotization and subsequent fluoro-dediazoniation in anhydrous hydrogen fluoride. The guide explains the causal mechanisms behind experimental choices, offers a comparative analysis of process parameters, and includes detailed workflow diagrams and safety protocols to ensure both high yield and operational integrity.

Introduction: The Significance of 2-Chloro-4-fluorotoluene

2-Chloro-4-fluorotoluene is a substituted aromatic halide that serves as a versatile building block in organic synthesis. Its specific substitution pattern makes it a high-value precursor for a range of complex molecules, particularly in the development of novel pesticides and pharmaceutical active ingredients (APIs).[1][2] The controlled and efficient synthesis of this intermediate is therefore a subject of considerable industrial importance. This guide focuses on the most robust and scalable methods for its preparation.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of the target compound is fundamental for process design, purification, and safe handling.

| Property | Value | Source(s) |

| CAS Number | 452-73-3 | [3] |

| Molecular Formula | C₇H₆ClF | [3] |

| Molecular Weight | 144.57 g/mol | [3] |

| Appearance | Colorless to light yellow transparent liquid | [4][5] |

| Boiling Point | 154-156 °C (lit.) | [4][5] |

| Density | 1.197 g/mL at 25 °C (lit.) | [4][5] |

| Flash Point | 50 °C (122 °F) | [5] |

| Solubility | Insoluble in water; soluble in ethanol, acetone, ether | [2] |

| Refractive Index (n²⁰/D) | 1.499 (lit.) | [4][5] |

Precursor Synthesis: The Strategic Importance of 3-Chloro-4-methylaniline

The most economically viable and high-yielding pathways to 2-Chloro-4-fluorotoluene commence with the precursor 3-chloro-4-methylaniline (CAS No. 95-74-9), also known as 3-chloro-p-toluidine. The synthesis of this precursor is a critical first stage in the overall manufacturing chain. It is typically produced via a two-step process starting from 4-nitrotoluene.[6]

Step 1: Electrophilic Chlorination of 4-Nitrotoluene 4-Nitrotoluene is chlorinated using elemental chlorine in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃), to yield 2-chloro-4-nitrotoluene.[6] The nitro group is a meta-director, but the methyl group is an ortho-, para-director. The directing effect of the methyl group dominates, leading to chlorination at the position ortho to the methyl group.

Step 2: Reduction of 2-Chloro-4-nitrotoluene The nitro group of 2-chloro-4-nitrotoluene is then reduced to an amine. While classic methods like iron powder in acidic media are effective, modern industrial processes favor catalytic hydrogenation for its cleaner profile and higher efficiency.[7] Catalysts such as palladium on carbon (Pd/C) are used to reduce the nitro group selectively without affecting the chloro substituent.[7]

Caption: Synthesis route for the key precursor, 3-Chloro-4-methylaniline.

Primary Synthesis Pathway: Diazotization-Fluorination in Anhydrous Hydrogen Fluoride

This method is a highly efficient, one-pot adaptation of the Balz-Schiemann reaction and represents the state-of-the-art for industrial production.[8] The traditional Balz-Schiemann reaction involves the isolation of a diazonium tetrafluoroborate salt, which can be thermally hazardous.[9] By using anhydrous hydrogen fluoride (HF) as both the reaction solvent and the fluoride source, the need for isolating this intermediate is circumvented, leading to a safer and more streamlined process.

Principle and Mechanistic Rationale

The reaction proceeds in two main stages within the same reaction vessel:

-

Diazotization: The primary amine (3-chloro-4-methylaniline) is converted into a diazonium salt. In the super-acidic environment of anhydrous HF, the amine is first protonated. Sodium nitrite (NaNO₂) is then added, which reacts with HF to form the diazotizing agent, nitrosonium fluoride (NOF) or a related species. This electrophile then reacts with the protonated amine to form the stable 3-chloro-4-methylbenzenediazonium fluoride salt. The use of anhydrous HF is critical as it provides a non-aqueous environment that stabilizes the diazonium salt prior to decomposition.

-

Fluoro-dediazoniation (Thermal Decomposition): The diazonium salt is thermally decomposed. This step follows an SN1-type mechanism where dinitrogen gas (N₂) is expelled, leaving behind a highly reactive aryl cation.[9] This cation is immediately captured by a fluoride ion from the HF solvent to form the final product, 2-Chloro-4-fluorotoluene. The controlled, gradual heating of the reaction mixture is paramount to manage the exothermic decomposition and prevent the formation of side products.

Detailed Experimental Protocol

The following protocol is a synthesis of best practices derived from established literature and patents.[4] All operations involving anhydrous hydrogen fluoride must be conducted in specialized, corrosion-resistant reactors (e.g., Hastelloy or Teflon-lined) by trained personnel using appropriate personal protective equipment (PPE).

Step 1: Reactor Charging and Salification

-

Charge the reactor with anhydrous hydrogen fluoride (approx. 20 molar equivalents).

-

Cool the reactor contents to below 5 °C with constant stirring.

-

Slowly add 3-chloro-4-methylaniline (1.0 eq.) dropwise, ensuring the internal temperature is maintained between 5 °C and 15 °C. The exothermic nature of this acid-base reaction requires careful control of the addition rate.

-

After the addition is complete, stir the mixture for an additional 1-2 hours to ensure complete salt formation.

Step 2: Diazotization

-

Cool the reaction mixture to between -5 °C and 5 °C.

-

Add sodium nitrite (1.0 to 1.05 eq.) portion-wise over 3-4 hours. The temperature must be strictly controlled within the -5 °C to 15 °C range to prevent premature decomposition of the diazonium salt and the formation of phenolic impurities.

-

Following the addition, allow the reaction to stir for 1 hour at the same temperature to ensure complete diazotization.

Step 3: Thermal Decomposition

-

Initiate a programmed heating ramp. Precise temperature control is the most critical factor for achieving high yield and purity.

-

Phase 1: Heat from the current temperature to 20 °C at a rate of 0.5–1.0 °C per hour.

-

Phase 2: Heat from 20 °C to 80 °C at a rate of 1.0–2.0 °C per hour.

-

-

Maintain the temperature at 80 °C for 2 hours to ensure the decomposition is complete. Vigorous off-gassing of nitrogen will be observed during this phase.

Step 4: Work-up and Purification

-

Cool the reactor contents to 30-35 °C.

-

Carefully transfer the reaction mixture to a separation vessel and allow the layers to separate. The lower layer is the crude product, and the upper layer is the HF phase.

-

Separate the organic layer.

-

Neutralize the crude product by washing it with a dilute aqueous base (e.g., sodium carbonate solution) until the pH is between 7 and 8.

-

Perform steam distillation on the neutralized organic layer to remove non-volatile impurities.

-

Collect the distilled organic layer and perform fractional distillation under atmospheric or reduced pressure to obtain the final product with high purity (>99%).

Process Workflow and Parameters

Caption: Step-by-step workflow for the industrial synthesis of 2-Chloro-4-fluorotoluene.

| Parameter | Recommended Value | Rationale / Field Insight |

| Molar Ratio (HF:Amine) | ~20:1 | Ensures a fluid reaction medium and acts as an effective heat sink. |

| Molar Ratio (NaNO₂:Amine) | 1.0 - 1.05:1 | A slight excess of NaNO₂ ensures complete diazotization, but a large excess can lead to side reactions. |

| Diazotization Temp. | -5 °C to 15 °C | Critical for the stability of the diazonium salt. Higher temperatures lead to premature decomposition and impurity formation. |

| Decomposition Temp. | Programmed ramp up to 80 °C | Slow, controlled heating is essential to manage the exotherm and prevent runaway reactions, maximizing yield and purity. |

| Final Purity (Post-Dist.) | >99.0% (typically >99.8%) | Achievable with proper execution of the two-stage distillation process. |

| Expected Yield | 81-82% | Represents a highly efficient industrial process. |

Alternative Synthetic Pathway: Direct Chlorination of 4-Fluorotoluene

An alternative, though less common, approach is the direct electrophilic chlorination of 4-fluorotoluene. This method avoids the use of diazonium chemistry but presents significant challenges in regioselectivity.

-

Rationale: The fluorine atom is an ortho-, para-director, and the methyl group is also an ortho-, para-director. Their combined influence directs incoming electrophiles (like Cl⁺) primarily to the positions ortho to the methyl group (position 2) and ortho to the fluorine atom (position 3).

-

Challenges: The reaction typically yields a mixture of isomers, primarily 2-chloro-4-fluorotoluene and 3-chloro-4-fluorotoluene. Separating these isomers is often difficult and costly, making this route less attractive for producing high-purity 2-Chloro-4-fluorotoluene compared to the diazotization pathway.[10] Achieving high regioselectivity often requires specialized catalysts or directing group strategies that add complexity to the process.[10]

Safety and Handling

The primary synthesis route involves highly hazardous materials that demand strict safety protocols.

-

Anhydrous Hydrogen Fluoride (HF): HF is extremely corrosive, toxic, and can cause severe, penetrating burns to the skin, eyes, and lungs. All operations must be conducted in a closed system within a well-ventilated area. Personnel must wear specialized PPE, including HF-resistant gloves, aprons, and full-face protection. Calcium gluconate gel must be immediately available as a first-aid antidote for skin exposure.

-

Diazonium Salts: While the in situ process avoids isolation, aryl diazonium salts are potentially explosive, especially when dry. Maintaining low temperatures during their formation and avoiding any possibility of isolation are critical safety measures.

-

Flammability: 2-Chloro-4-fluorotoluene is a flammable liquid.[2][3] Standard precautions for handling flammable liquids, such as grounding equipment and avoiding ignition sources, must be observed during the distillation and handling stages.

Conclusion

The synthesis of 2-Chloro-4-fluorotoluene is most effectively and efficiently achieved through the diazotization of 3-chloro-4-methylaniline in anhydrous hydrogen fluoride, followed by controlled thermal decomposition. This method, a modern adaptation of the Balz-Schiemann reaction, provides high yields (over 80%) and exceptional purity (>99%) while mitigating the risks associated with isolating diazonium salt intermediates. The success of this synthesis hinges on precise temperature control throughout the diazotization and decomposition stages. While alternative routes like direct chlorination exist, they suffer from poor regioselectivity, making the diazotization pathway the superior choice for industrial-scale production.

References

-

Xinchem. (n.d.). China 2-Chloro-4-fluorotoluene(CAS# 452-73-3) Manufacturer and Supplier. Retrieved from [Link]

-

Ruifu Chemical. (n.d.). 2-Chloro-4-Fluorotoluene CAS 452-73-3 Purity >99.0% (GC, HPLC). Retrieved from [Link]

-

Wikipedia. (2023, October 29). Balz–Schiemann reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-4-fluorotoluene. PubChem Compound Database. Retrieved from [Link]

-

Allen. (n.d.). Balz-Schiemann Reaction: Mechanism, Formula & Uses. Retrieved from [Link]

- Google Patents. (n.d.). CN104370747A - Method for synthesizing 3-chloro-4-methylaniline.

-

PubMed. (2021, September 2). Recent Advances in Direct Regioselective C-H Chlorination at Aromatic and Aliphatic. Retrieved from [Link]

-

Scientific Update. (2019, February 6). The Balz-Schiemann Reaction. Retrieved from [Link]

- Google Patents. (n.d.). CN102701996A - A method for preparing 3-chloro-4-methylaniline.

- Google Patents. (n.d.). US3341595A - Preparation of 3-chloro-4-toluidine.

Sources

- 1. guidechem.com [guidechem.com]

- 2. China 2-Chloro-4-fluorotolueneï¼CAS# 452-73-3) Manufacturer and Supplier | Xinchem [xinchem.com]

- 3. 2-Chloro-4-fluorotoluene | C7H6ClF | CID 96747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloro-4-fluorotoluene | 452-73-3 [chemicalbook.com]

- 5. ruifuchem.com [ruifuchem.com]

- 6. US3341595A - Preparation of 3-chloro-4-toluidine - Google Patents [patents.google.com]

- 7. CN104370747A - Method for synthesizing 3-chloro-4-methylaniline - Google Patents [patents.google.com]

- 8. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]

- 9. scientificupdate.com [scientificupdate.com]

- 10. Recent Advances in Direct Regioselective C-H Chlorination at Aromatic and Aliphatic - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number 452-73-3 physical properties

Technical Guide: 2-Chloro-4-fluorotoluene (CAS 452-73-3) [1][2]

Executive Summary

This technical guide provides a comprehensive analysis of 2-Chloro-4-fluorotoluene (CAS 452-73-3), a critical halogenated aromatic intermediate used extensively in the synthesis of agrochemicals (herbicides) and active pharmaceutical ingredients (APIs).[1][3] Distinct from its analog 2,4-difluorotoluene (CAS 452-76-6), this compound features a unique chloro-fluoro substitution pattern that imparts specific electronic properties, making it a valuable scaffold for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.[1]

Part 1: Molecular Architecture & Identification

The asymmetric substitution of the toluene ring in 2-Chloro-4-fluorotoluene creates a permanent dipole and distinct steric environment.[1] The ortho-chloro group provides a handle for further functionalization (e.g., Grignard formation or Buchwald-Hartwig amination), while the para-fluoro atom offers metabolic stability and lipophilicity—key traits for bio-active compounds.[1]

| Identifier | Details |

| Chemical Name | 2-Chloro-4-fluorotoluene |

| IUPAC Name | 2-Chloro-4-fluoro-1-methylbenzene |

| CAS Number | 452-73-3 |

| Molecular Formula | C₇H₆ClF |

| Molecular Weight | 144.57 g/mol |

| SMILES | Cc1ccc(F)cc1Cl |

| InChI Key | CSARJIQZOSVYHA-UHFFFAOYSA-N |

Part 2: Physicochemical Profile

Precise physical data is essential for process engineering, particularly in designing distillation columns and solvent extraction protocols.

| Property | Value | Condition / Note |

| Physical State | Liquid | Clear, colorless to pale yellow |

| Boiling Point | 153 – 156 °C | Atmospheric pressure (760 mmHg) |

| Density | 1.197 g/mL | at 25 °C |

| Refractive Index ( | 1.499 | at 20 °C |

| Flash Point | 50 °C (122 °F) | Closed Cup (Flammable) |

| Solubility | Insoluble | Water |

| Solubility | Soluble | Ethanol, Ether, Toluene, Chloroform |

| Vapor Pressure | ~3.5 mmHg | at 25 °C (Estimated) |

Part 3: Synthetic Methodology & Process Logic

Expertise Insight: The most robust industrial route to CAS 452-73-3 is the Balz-Schiemann reaction or a modified diazotization-fluorination sequence starting from 3-chloro-4-methylaniline (2-chloro-4-aminotoluene).[1] Direct fluorination of 2-chlorotoluene is often avoided due to poor selectivity.[1]

Core Protocol: Diazotization-Fluorination

This protocol outlines the conversion of the amine precursor to the fluorinated product using anhydrous Hydrogen Fluoride (HF) and Sodium Nitrite.[1][4]

Reagents:

-

Solvent/Reagent: Anhydrous HF (approx. 15-20 eq)

-

Oxidant: Sodium Nitrite (NaNO₂, 1.05 eq)

Step-by-Step Workflow:

-

HF Charging (Critical Safety): Cool the reactor to <0°C. Charge anhydrous HF. Note: HF is extremely toxic and corrosive; Hastelloy or Monel reactors are required.

-

Amine Addition: Slowly add 3-chloro-4-methylaniline while maintaining temperature between 0–10°C to prevent premature decomposition.

-

Diazotization: Add NaNO₂ in batches. The reaction forms the diazonium fluoride intermediate in situ.

-

Thermal Decomposition (Pyrolysis): Slowly heat the mixture.

-

Stage 1: Ramp to 30°C (controlled N₂ evolution).

-

Stage 2: Ramp to 50–80°C to drive the decomposition to completion (

).

-

-

Workup: Cool to 20°C. Separate the organic phase. Neutralize with weak base (Sodium Carbonate) to pH 7–8.[1]

-

Purification: Fractional distillation to isolate the product (BP 154°C).

Visualization: Synthesis Pathway

Figure 1: The Balz-Schiemann type synthesis pathway transforming the amine precursor to the fluorinated target via a diazonium intermediate.[1]

Part 4: Analytical Characterization

Verifying the identity of CAS 452-73-3 requires distinguishing it from its isomers (e.g., 4-chloro-2-fluorotoluene).[1]

1. Proton NMR (

-

Methyl Group: A distinct singlet (

~2.3 ppm) integrating to 3 protons.[1] -

Aromatic Region: A complex pattern between

6.8 – 7.2 ppm.[1]

2. Fluorine NMR (

-

A single signal around

-110 to -120 ppm (relative to CFCl₃), split into a multiplet due to coupling with aromatic protons.[1]

3. Quality Control Metrics:

Part 5: Safety, Handling, & Environmental (HSE)

Trustworthiness Protocol: 2-Chloro-4-fluorotoluene is a Flammable Liquid (Category 3) and an irritant.[1] Standard laboratory safety is insufficient; specific engineering controls are required.[1]

Key Hazards:

-

H226: Flammable liquid and vapor.[1]

Handling Protocol:

-

Grounding: All transfer equipment must be grounded to prevent static discharge (Flash Point 50°C).[1]

-

Incompatibility: Keep away from strong oxidizing agents.[1]

-

Spill Response: Use non-combustible absorbents (vermiculite/sand).[1] Do not use sawdust.[1]

Visualization: Safety Decision Matrix

Figure 2: Operational safety decision tree for handling 2-Chloro-4-fluorotoluene, emphasizing temperature control relative to its flash point.

References

-

PubChem. (2025).[1] 2-Chloro-4-fluorotoluene (Compound).[1][2][3][7][8][9] National Library of Medicine.[1] [Link][1]

-

European Chemicals Agency (ECHA). (2025).[1] Registration Dossier: 2-chloro-4-fluorotoluene. [Link][1]

Sources

- 1. 2-Chloro-4-fluorotoluene | C7H6ClF | CID 96747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ruifuchem.com [ruifuchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 2-Chloro-4-fluorotoluene synthesis - chemicalbook [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. 2,4-Difluorotoluene, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. CN110759806A - Preparation method of 2-chloro-4-fluorotoluene - Google Patents [patents.google.com]

- 8. Preparation method of 2-chloro-4-fluorotoluene - Eureka | Patsnap [eureka.patsnap.com]

- 9. spectrabase.com [spectrabase.com]

Technical Profile: 2-Chloro-4-fluorotoluene (CAS 452-73-3)

[1][2][3][4][5][6][7][8]

Executive Summary

2-Chloro-4-fluorotoluene (also known as 4-fluoro-2-chlorotoluene) is a disubstituted toluene derivative characterized by the presence of both chlorine and fluorine atoms on the aromatic ring.[1][2][3][4][5][6][7][8][9][10] It serves as a critical intermediate in the synthesis of agrochemicals (pesticides) and pharmaceuticals, particularly where metabolic stability and lipophilicity are required.

This guide details the physicochemical properties, thermodynamic behavior, and rigorous experimental protocols for the synthesis and purification of 2-Chloro-4-fluorotoluene. Special emphasis is placed on the boiling point (154–156 °C) and melting point (approx. -15 °C) , as these parameters dictate the separation strategies employed in industrial scale-up.

Physicochemical Characterization

The physical constants of 2-Chloro-4-fluorotoluene are governed by the interplay between the electron-withdrawing nature of the halogen substituents and the electron-donating methyl group.

Table 1: Core Physical Properties

| Property | Value | Condition / Method | Source |

| Boiling Point | 154 – 156 °C | Atmospheric Pressure (760 mmHg) | [Sigma-Aldrich, 2024] |

| Melting Point | ~ -15 °C | Phase transition (Solid to Liquid) | [Sarchem Labs, 2024] |

| Physical State | Liquid | @ 20 °C (Standard Ambient Temp) | [TCI Chemicals, 2024] |

| Density | 1.197 g/mL | @ 25 °C | [ChemicalBook, 2025] |

| Refractive Index | @ 20 °C, 589 nm (Sodium D line) | [Thermo Scientific, 2024] | |

| Flash Point | 50 °C (122 °F) | Closed Cup | [Sigma-Aldrich, 2024] |

| Solubility | Immiscible | In Water | [PubChem, 2025] |

Thermodynamic Analysis

-

Boiling Point Logic: The boiling point of 154–156 °C is significantly higher than that of toluene (110.6 °C). This elevation is attributed to the increased molecular weight (144.57 g/mol vs. 92.14 g/mol ) and the dipole-dipole interactions introduced by the electronegative chlorine and fluorine atoms.

-

Melting Point Dynamics: The molecule exhibits a low melting point (~ -15 °C), keeping it liquid at room temperature. The asymmetry introduced by the ortho-chloro and para-fluoro substitution disrupts the crystal lattice packing efficiency compared to more symmetrical isomers, lowering the fusion energy required to transition to the liquid phase.

Synthesis & Production Workflow

The industrial synthesis of 2-Chloro-4-fluorotoluene typically employs a modified Balz-Schiemann reaction or a diazotization-fluorination sequence starting from 2-chloro-4-aminotoluene (3-chloro-4-methylaniline). This route is preferred for its specificity in placing the fluorine atom.

Reaction Mechanism

-

Salification: The amine precursor is dissolved in anhydrous Hydrogen Fluoride (HF).

-

Diazotization: Sodium nitrite (

) is added to form the diazonium fluoride intermediate. -

Pyrolysis: Controlled thermal decomposition releases nitrogen gas (

) and forms the C-F bond.

Graphviz Diagram: Synthesis Pathway

The following diagram illustrates the critical process flow, including temperature control points to prevent thermal runaway during the exothermic decomposition phase.

Caption: Figure 1. Synthesis workflow via diazotization-fluorination. Note the strict temperature control during diazotization (0-10°C) to maintain regio-selectivity.

Experimental Protocols: Purification by Distillation

Given the boiling point of 156 °C, atmospheric distillation carries a risk of product degradation or discoloration. Vacuum distillation is the authoritative standard for purifying this compound to pharmaceutical grade (>99%).

Protocol: Vacuum Distillation

Objective: Isolate 2-Chloro-4-fluorotoluene from heavy tars and unreacted amine precursors.

-

Setup: Equip a round-bottom flask with a Vigreux column, a water-cooled condenser, and a vacuum adapter connected to a manometer and pump.

-

Vacuum Application: Reduce system pressure to 20 mmHg .

-

Theoretical Calculation: Using the Clausius-Clapeyron relation, a BP of 156 °C at 760 mmHg corresponds to approximately 85–90 °C at 20 mmHg .

-

-

Heating: Apply heat via an oil bath. The bath temperature should be set ~20 °C higher than the expected vapor temperature (approx. 110 °C).

-

Fraction Collection:

-

Foreshot: Discard the first 5% of distillate (removes residual water or low-boiling solvents).

-

Main Fraction: Collect the fraction distilling steadily at the calculated plateau.

-

-

Validation: Verify purity using Gas Chromatography (GC) or Refractive Index (

).

Applications in Drug Development

Researchers utilize 2-Chloro-4-fluorotoluene primarily as a bioisostere scaffold .

-

Metabolic Stability: The C-F bond is metabolically robust, resisting oxidation by Cytochrome P450 enzymes. This extends the half-life of drug candidates.

-

Lipophilicity Modulation: The chlorine atom increases lipophilicity (

), enhancing membrane permeability, while the fluorine atom modulates pKa and electrostatic binding to protein targets.

Safety & Handling (HSE Profile)

Signal Word: WARNING

-

Flammability (H226): Flash point is 50 °C. Ground all equipment to prevent static discharge. Use spark-proof tools.

-

Health Hazards:

-

Specific Synthesis Hazard: If synthesizing via the HF route, extreme caution is required. Anhydrous HF is fatal upon skin contact or inhalation. Specialized neutralizing agents (calcium gluconate gel) must be present.

References

Sources

- 1. 2-クロロ-4-フルオロトルエン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-Chloro-4-fluorotoluene | 452-73-3 [chemicalbook.com]

- 3. 2-Chloro-4-fluorotoluene, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. Page loading... [guidechem.com]

- 5. China 2-Chloro-4-fluorotolueneï¼CAS# 452-73-3) Manufacturer and Supplier | Xinchem [xinchem.com]

- 6. 2-chloro-4-fluorotoluene [stenutz.eu]

- 7. 2-Chloro-4-fluorotoluene | 452-73-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. CN110759806A - Preparation method of 2-chloro-4-fluorotoluene - Google Patents [patents.google.com]

- 9. Preparation method of 2-chloro-4-fluorotoluene - Eureka | Patsnap [eureka.patsnap.com]

- 10. sarchemlabs.com [sarchemlabs.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. 2-Chloro-4-fluorotoluene | C7H6ClF | CID 96747 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Material Safety Data Sheet for 2-Chloro-4-fluorotoluene

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 2-Chloro-4-fluorotoluene. Its purpose is to move beyond a simple recitation of safety data, providing a synthesized understanding of the material's properties and the causal logic behind essential safety protocols. By integrating field-proven insights with authoritative data, this document empowers laboratory personnel to handle this chemical with the highest degree of safety and efficacy.

Section 1: Chemical and Physical Identity

2-Chloro-4-fluorotoluene is a halogenated aromatic compound used primarily as a chemical intermediate in the synthesis of pesticides and other complex organic molecules[1]. A precise understanding of its physical and chemical properties is the foundation of its safe and effective use in any experimental context.

1.1 Identification and Synonyms

It is crucial to accurately identify the chemical, as nomenclature can vary. The primary identifiers are the CAS number and its molecular formula.

| Identifier | Value |

| Chemical Name | 2-Chloro-4-fluorotoluene |

| CAS Number | 452-73-3[2][3][4] |

| Synonyms | 4-Fluoro-2-chlorotoluene, 2-Chloro-4-fluoro-1-methylbenzene[3][4][5] |

| Molecular Formula | C₇H₆ClF[2][4] |

| Molecular Weight | 144.57 g/mol [4][6][7] |

1.2 Physicochemical Properties

The physical state and properties dictate the necessary engineering controls and handling procedures. As a liquid with a relatively low flash point, it is treated as a significant fire hazard.

| Property | Value |

| Appearance | Colorless to light yellow clear liquid or white crystal[1][6] |

| Boiling Point | 153-156 °C[1][6][8] |

| Flash Point | 50 °C (122 °F)[1][8] |

| Density | 1.197 g/mL at 25 °C[8] |

| Solubility | Insoluble in water; Soluble in non-polar solvents (ethanol, acetone, ether)[1] |

Section 2: Hazard Analysis and GHS Classification

Under the Globally Harmonized System (GHS), 2-Chloro-4-fluorotoluene is classified as a hazardous substance, requiring specific handling protocols to mitigate risks. The signal word for this chemical is Warning [2][3].

| GHS Classification | Hazard Code | Hazard Statement |

| Flammable liquids | H226 | Flammable liquid and vapor[2][5][6] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation[2][5] |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation[2][5] |

| Specific target organ toxicity (single exposure) | H335 | May cause respiratory irritation[2][5] |

The primary routes of occupational exposure are inhalation of vapors and direct contact with skin and eyes. While acute effects are irritation, long-term or significant exposure may pose a risk of damage to the central nervous system, liver, and kidneys[1]. The toxicological properties have not been exhaustively investigated, which necessitates a cautious approach, treating the substance as potentially more hazardous than currently documented[5].

Section 3: Proactive Safety Protocols: Handling and Storage

A proactive safety posture is paramount. The following protocols are designed to prevent exposure and accidents before they occur.

3.1 Engineering Controls and Personal Protective Equipment (PPE)

The first line of defense is to engineer out the hazard. All work with 2-Chloro-4-fluorotoluene must be conducted in a well-ventilated area, preferably within a chemical fume hood[3][5]. Emergency eyewash stations and safety showers must be located in immediate proximity to the handling area[3].

Appropriate PPE is mandatory:

-

Eye/Face Protection: Chemical safety goggles or a full-face shield compliant with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations[3].

-

Hand Protection: Chemically resistant gloves (e.g., nitrile).

-

Body Protection: A flame-retardant lab coat and closed-toe shoes are required. Antistatic protective clothing is recommended.

3.2 Standard Operating Procedure for Safe Handling

The flammability and irritant nature of this chemical demand a rigorous handling protocol.

-

Preparation: Before handling, ensure all ignition sources (open flames, hot plates, spark-producing equipment) are eliminated from the area[2][3].

-

Grounding: Ground and bond the container and receiving equipment to prevent the buildup of electrostatic charge, which can ignite flammable vapors[3][5][6].

-

Dispensing: Use only non-sparking tools for all transfers[2][3]. Dispense the liquid slowly to minimize splashing and vapor generation.

-

Work Practice: Avoid breathing vapors or mists[2][5]. Do not eat, drink, or smoke in the work area[2].

-

Post-Handling: After use, ensure the container is tightly sealed[2][5]. Wash hands and any exposed skin thoroughly[2][5]. Contaminated clothing must be removed and washed before reuse[2][3].

Caption: Workflow for the safe handling of 2-Chloro-4-fluorotoluene.

3.3 Storage and Incompatibility

Proper storage is critical for preventing degradation and hazardous reactions.

-

Location: Store in a dry, cool, well-ventilated area designated for flammable liquids[2][3]. The storage temperature should be kept cool, with some suppliers recommending below 15°C[6].

-

Container: Keep containers tightly closed to prevent the escape of vapors and contamination[2][5]. Containers that have been opened must be carefully resealed and kept upright[5].

-

Incompatible Materials: Avoid contact with strong oxidizing agents[3][5].

Section 4: Reactive Safety Protocols: Emergency Response

In the event of an exposure or spill, a rapid and correct response is critical to minimizing harm.

4.1 First-Aid Measures

Immediate action is required following any accidental exposure. The guiding principle is to remove the individual from the source of exposure and decontaminate as quickly as possible.

Sources

- 1. China 2-Chloro-4-fluorotolueneï¼CAS# 452-73-3) Manufacturer and Supplier | Xinchem [xinchem.com]

- 2. fishersci.at [fishersci.at]

- 3. fishersci.com [fishersci.com]

- 4. 2-Chloro-4-fluorotoluene | CAS 452-73-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. 2-Chloro-4-fluorotoluene - Safety Data Sheet [chemicalbook.com]

- 6. 2-Chloro-4-fluorotoluene | 452-73-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. 2-Chloro-4-fluorotoluene | C7H6ClF | CID 96747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Chloro-4-fluorotoluene CAS#: 452-73-3 [m.chemicalbook.com]

Abstract

2-Chloro-4-fluorotoluene, a seemingly unassuming halogenated aromatic compound, has emerged as a cornerstone intermediate in the synthesis of high-value molecules, particularly within the agrochemical and pharmaceutical sectors. Its strategic substitution pattern—comprising an activating methyl group and two distinct halogens—provides a unique chemical handle for complex molecular engineering. This guide moves beyond a simple cataloging of properties to offer an in-depth analysis of the key discoveries enabled by this versatile building block. We will dissect the industrial synthesis, explore the nuanced reactivity that governs its transformations, and detail the synthetic pathways to critical commercial products. This paper is intended for researchers, chemists, and process development professionals seeking to leverage the full potential of 2-Chloro-4-fluorotoluene in modern organic synthesis.

Foundational Discovery: The Industrial Synthesis of a Key Building Block

The journey to harnessing 2-Chloro-4-fluorotoluene begins with its efficient and safe production. While classic methods like the Balz-Schiemann reaction using fluoroboric acid are theoretically possible, industrial-scale synthesis has evolved to a more controlled and higher-purity process. The key discovery was the adaptation of a diazotization-fluorination reaction using anhydrous hydrogen fluoride (HF) as both the reaction medium and the fluorine source.[1][2]

This method offers significant advantages over traditional routes which often involve isolating thermally unstable diazonium fluoroborate salts, posing significant safety risks and generating impurities.[1] The anhydrous HF process provides a more controllable and efficient reaction environment.[1]

Mechanism and Rationale of the Anhydrous HF Synthesis

The synthesis originates from 2-chloro-4-aminotoluene. The process unfolds in two main stages: diazotization followed by controlled thermal decomposition (pyrolysis).

Caption: Workflow for the industrial synthesis of 2-Chloro-4-fluorotoluene.

The choice of anhydrous HF is critical; it protonates the amino group, rendering it soluble and primed for reaction with the nitrosating species generated from sodium nitrite. This in-situ formation avoids the isolation of a potentially explosive diazonium salt. The subsequent pyrolysis is meticulously controlled in two stages to ensure a steady evolution of nitrogen gas and prevent runaway reactions, a significant improvement in process safety that also minimizes the formation of impurities.[2]

Experimental Protocol: Synthesis of 2-Chloro-4-fluorotoluene

The following protocol is a synthesis based on established industrial methods.[1][2][3]

-

Reactor Preparation: A 1L reactor equipped with a condenser and mechanical stirrer is cooled to below 5°C.

-

Diazotization: Anhydrous hydrogen fluoride (approx. 2.5:1 mass ratio to the amine) is charged into the cooled reactor. 2-Chloro-4-aminotoluene is then added dropwise, maintaining the internal temperature between 0-10°C.

-

Nitrite Addition: After complete dissolution of the amine, sodium nitrite is added portion-wise, ensuring the temperature does not exceed 10°C. The reaction is stirred for 1 hour post-addition.

-

Controlled Pyrolysis: The reaction mixture is subjected to a two-stage heating program.

-

Stage 1: The temperature is raised uniformly to 30°C over 1.5-2 hours.

-

Stage 2: The temperature is then raised from 30°C to 50°C over 2.5-3 hours. The mixture is held at this temperature for approximately 19-21 hours to ensure complete decomposition.

-

-

Work-up and Purification: The mixture is cooled to 20°C, and the organic phase is separated. The organic layer is neutralized with a sodium carbonate solution to a pH of 7-8.

-

Isolation: The final product is isolated by distillation, yielding 2-Chloro-4-fluorotoluene with high purity.

| Parameter | Typical Value | Source(s) |

| Starting Material | 2-Chloro-4-aminotoluene | [1] |

| Key Reagents | Anhydrous HF, Sodium Nitrite | [2] |

| Reaction Yield | ~81.8% | [3] |

| Final Purity | >99.9% (by GC) | [3] |

The Reactivity Landscape: Directing Effects and Key Transformations

The synthetic power of 2-Chloro-4-fluorotoluene lies in the predictable reactivity conferred by its substituents. Understanding the interplay of their electronic effects is the key discovery that allows chemists to functionalize the molecule with high regioselectivity.

-

-CH₃ (Methyl): Activating, ortho, para-director through hyperconjugation and weak induction.

-

-F (Fluoro): Deactivating via induction, but ortho, para-directing due to resonance (lone pair donation).

-

-Cl (Chloro): Deactivating via induction, and a weaker ortho, para-director than fluorine.

This electronic arrangement makes the C5 position (para to the methyl group and ortho to the fluorine) the most activated and sterically accessible site for electrophilic aromatic substitution (EAS).

Key Transformation 1: Regioselective Nitration

A pivotal discovery in the application of 2-Chloro-4-fluorotoluene is its highly selective nitration at the C5 position. This reaction is the gateway to a class of important agrochemical intermediates.[4]

Caption: Regioselective nitration of 2-Chloro-4-fluorotoluene at the C5 position.

The directing groups work in concert: the methyl and fluoro groups strongly favor substitution at C5. This high regioselectivity is crucial, as it avoids the formation of complex isomeric mixtures, simplifying purification and maximizing the yield of the desired product.

Key Transformation 2: Benzylic Radical Bromination

The methyl group offers another reactive handle through free-radical halogenation. Using initiators like light (hν) or AIBN with N-Bromosuccinimide (NBS), the benzylic protons can be selectively replaced with a bromine atom.[5] This reaction proceeds via a resonance-stabilized benzylic radical, making the methyl group significantly more reactive than the aromatic C-H bonds under these conditions.[6][7]

This transformation yields 2-chloro-4-fluorobenzyl bromide, another versatile intermediate used to introduce the substituted benzyl moiety into larger molecules.

Application in Agrochemicals: The Synthesis of Saflufenacil

A landmark discovery stemming from the chemistry of 2-Chloro-4-fluorotoluene is its role in the synthesis of Saflufenacil , a potent herbicide developed by BASF.[8] Saflufenacil functions by inhibiting the protoporphyrinogen oxidase (PPO) enzyme, a critical component in chlorophyll biosynthesis.[8]

The synthetic pathway to Saflufenacil relies on an intermediate, 2-chloro-4-fluoro-5-nitrobenzoic acid, which is derived directly from 2-Chloro-4-fluorotoluene in a multi-step, single-pot process.[4][9]

Caption: Simplified synthetic pathway from 2-Chloro-4-fluorotoluene to the herbicide Saflufenacil.

Protocol: Synthesis of Saflufenacil Intermediate

The following is a representative protocol for creating the key benzoic acid intermediate from 2-chloro-4-fluorotoluene, based on patented methods.[4]

-

Photochlorination: 2-Chloro-4-fluorotoluene is subjected to chlorination using chlorine gas under UV light at 60-100°C to form 2-chloro-4-fluorobenzylidene dichloride.

-

Nitration: The resulting dichloride is nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid at a controlled temperature of 0-30°C.

-

Hydrolysis and Oxidation: The nitrated intermediate is then hydrolyzed and oxidized. This is typically achieved using an acid (like formic or sulfuric acid) and an oxidant such as hydrogen peroxide at 40-70°C.

-

Isolation: The final product, 2-chloro-4-fluoro-5-nitrobenzoic acid, is isolated by filtration and can be purified by recrystallization. This intermediate is then carried forward through several steps to yield Saflufenacil.[10][11]

Relevance in Pharmaceuticals

While direct, large-scale applications in pharmaceuticals are less publicly documented than in agrochemicals, the 2-chloro-4-fluorophenyl moiety is a structural motif present in various biologically active molecules. For instance, the multi-kinase inhibitor Regorafenib , used in oncology, contains a 4-amino-3-fluorophenoxy group.[12][13] Although the documented synthesis of Regorafenib starts from 4-amino-3-fluorophenol, the underlying synthetic strategies and the value of the fluorinated aromatic scaffold are principles shared with the chemistry of 2-chloro-4-fluorotoluene derivatives. The presence of fluorine is known to enhance metabolic stability and binding affinity, making building blocks like 2-chloro-4-fluorotoluene of high interest to medicinal chemists.[14][15]

Safety and Handling

As a flammable and irritant chemical, proper handling of 2-Chloro-4-fluorotoluene is imperative.

| Hazard Classification | Description | GHS Codes |

| Flammability | Flammable liquid and vapor. | H226 |

| Skin Irritation | Causes skin irritation. | H315 |

| Eye Irritation | Causes serious eye irritation. | H319 |

| Respiratory Irritation | May cause respiratory irritation. | H335 |

Data sourced from aggregated GHS information.[6]

Standard personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and lab coats, should be used. All manipulations should be performed in a well-ventilated fume hood, away from ignition sources.

Conclusion

2-Chloro-4-fluorotoluene is far more than a simple halogenated solvent. It is a testament to the power of strategic molecular design. The key discoveries related to this compound are not merely its existence, but the development of a safe, high-yield industrial synthesis and the deep understanding of its reactivity. This knowledge has enabled chemists to perform highly regioselective transformations, building complex and valuable molecules from a relatively simple starting material. Its demonstrated role in the synthesis of the herbicide Saflufenacil provides a compelling case study of its industrial significance. For the research and drug development community, 2-Chloro-4-fluorotoluene and its derivatives represent a validated and powerful platform for accessing novel chemical space, promising future discoveries in both agriculture and medicine.

References

- CN112574126A - Preparation method of saflufenacil intermediate.

-

Saflufenacil - Wikipedia. [Link]

-

Synthesis of ponatinib analogues as novel inhibitors of leukemia stem cells - PubMed. [Link]

- The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google P

- CN102786386A - Preparation method of 4-chloro-2-fluorotoluene - Google P

-

New and convergent synthesis of saflufenacil - ResearchGate. [Link]

- US9790185B2 - Process for the preparation of regorafenib and its crystalline forms - Google P

- CN114790134A - Method for synthesizing 2-chloro-4-fluorobenzoic acid through Meerwein arylation reaction - Google P

- CN110759806A - Preparation method of 2-chloro-4-fluorotoluene - Google P

-

Preparation method of 2-chloro-4-fluorotoluene - Eureka | Patsnap. [Link]

-

2-Chloro-4-fluorotoluene | C7H6ClF | CID 96747 - PubChem. [Link]

-

Solid acid catalysts for fluorotoluene nitration using nitric acid - Green Chemistry. [Link]

- US9493473B2 - Processes for making ponatinib and intermediates thereof - Google P

- CN108997209B - Preparation method of regorafenib - Google P

- CN103570724A - Synthesis method of ponatinib - Google P

-

Fluorine-Containing Agrochemicals: An Overview of Recent Developments - ResearchGate. [Link]

-

Saflufenacil (Ref: BAS 800H) - AERU - University of Hertfordshire. [Link]

-

A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene - ResearchGate. [Link]

-

Two-step synthesis of regorafenib 30 synthesized from... | Download Scientific Diagram - ResearchGate. [Link]

- US4456777A - Process for the preparation of 2-chloro-4-nitrotoluene - Google P

-

Free-radical bromination of p-toluic acid. An experiment in organic chemistry. [Link]

-

Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride - PMC - NIH. [Link]

-

What is Allylic Bromination? - Master Organic Chemistry. [Link]

-

Synthesis of the antineoplastic agent ponatinib - ResearchGate. [Link]

-

In the second propagation step in the bromination of toluene, Br2... | Study Prep in Pearson+. [Link]

-

US 2014/0343282 A1 - Googleapis.com. [Link]

-

Why does the nitration of 2-chlorotoluene give 2-chloro-5-nitrotoluene but not 2-chloro-4-nitrotoluene as in the usual electrophilic aromatic substitution? - Quora. [Link]

- A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google P

-

Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. [Link]

-

Regioselectivity in Electrophilic Aromatic Substitution - Chemistry LibreTexts. [Link]

-

A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 Nitrobenzoate Derivatives. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - Semantic Scholar. [Link]

-

Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. [Link]

-

When toluene is used in free radical bromination, a very small amount of product is formed that... - Homework.Study.com. [Link]

-

Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene - Eureka | Patsnap. [Link]

-

WO/2022/201155 PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. [Link]

Sources

- 1. CN110759806A - Preparation method of 2-chloro-4-fluorotoluene - Google Patents [patents.google.com]

- 2. Preparation method of 2-chloro-4-fluorotoluene - Eureka | Patsnap [eureka.patsnap.com]

- 3. 2-Chloro-4-fluorotoluene synthesis - chemicalbook [chemicalbook.com]

- 4. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Chapter 3 Worked Problem 1 [sites.science.oregonstate.edu]

- 7. In the second propagation step in the bromination of toluene, Br2... | Study Prep in Pearson+ [pearson.com]

- 8. Saflufenacil - Wikipedia [en.wikipedia.org]

- 9. A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 [quickcompany.in]

- 10. CN112574126A - Preparation method of saflufenacil intermediate - Google Patents [patents.google.com]

- 11. Saflufenacil (Ref: BAS 800H) [sitem.herts.ac.uk]

- 12. US9790185B2 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]

- 13. thieme-connect.de [thieme-connect.de]

- 14. researchgate.net [researchgate.net]

- 15. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]

Structural Elucidation and Spectral Analysis of 2-Chloro-4-fluorotoluene: A 13C NMR Technical Guide

Strategic Importance & Compound Overview

2-Chloro-4-fluorotoluene (CAS: 452-73-3) serves as a critical intermediate in the synthesis of fluorinated agrochemicals and active pharmaceutical ingredients (APIs).[1][2] Its structural integrity is defined by the specific regiochemistry of the chlorine and fluorine substituents on the toluene scaffold.[1][2]

For researchers and QC scientists, 13C NMR spectroscopy is the definitive method for structural validation.[1][2] Unlike 1H NMR, where signal overlap can obscure aromatic coupling, 13C NMR provides a distinct carbon skeleton "fingerprint."[1][2] However, the presence of the Fluorine-19 nucleus (spin 1/2) introduces complex

This guide provides a rigorous framework for acquiring, processing, and assigning the 13C NMR spectrum of 2-Chloro-4-fluorotoluene, distinguishing it from potential regioisomers (e.g., 2-chloro-5-fluorotoluene).

Experimental Methodology

To ensure reproducibility and spectral resolution sufficient to resolve small

Sample Preparation[1][3]

-

Solvent: Chloroform-d (

) with 0.03% v/v TMS (Tetramethylsilane) as an internal reference.[1][2] -

Concentration: Dissolve 30–50 mg of analyte in 0.6 mL of solvent.

-

Note: Higher concentrations are preferred for 13C to improve the Signal-to-Noise (S/N) ratio for quaternary carbons (C2, C4) which lack NOE enhancement.[1]

-

-

Tube: High-precision 5mm NMR tube (e.g., Wilmad 507-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (Standard 400 MHz Instrument)

-

Pulse Sequence: zgpg30 (Power-gated proton decoupling).[1][2]

-

Relaxation Delay (D1):

seconds.-

Reasoning: Essential for accurate integration and detection of quaternary carbons (C-Cl, C-F) which have long

relaxation times.[1]

-

-

Scans (NS): Minimum 512 (1024 recommended for clear satellite detection).

Spectral Data & Assignment Logic

The 13C spectrum of 2-Chloro-4-fluorotoluene is characterized by seven distinct resonances . Six of these (the aromatic carbons) will appear as doublets due to coupling with the

Reference Assignment Table

Values are derived from substituent chemical shift (SCS) additivity rules and standard fluorobenzene coupling constants [1, 2].

| Carbon Position | Type | Chemical Shift ( | Multiplicity | Assignment Logic | |

| C4 | C-F (Quaternary) | 161.5 ± 1.0 | Doublet | Deshielded by F; Massive splitting.[1][2] | |

| C2 | C-Cl (Quaternary) | 135.2 ± 1.0 | Doublet | Deshielded by Cl; Weak coupling.[1][2] | |

| C1 | C-Me (Quaternary) | 132.5 ± 1.0 | Doublet | Para to F; Very small splitting.[1][2] | |

| C6 | CH (Aromatic) | 131.8 ± 0.5 | Doublet | Meta to F; Typical aromatic CH.[1][2] | |

| C3 | CH (Aromatic) | 116.5 ± 0.5 | Doublet | Ortho to F; Shielded; Large splitting.[1][2] | |

| C5 | CH (Aromatic) | 113.5 ± 0.5 | Doublet | Ortho to F; Shielded; Large splitting.[1][2] | |

| C7 | Methyl ( | 20.1 ± 0.5 | Singlet/Broad | Aliphatic region; No resolved coupling.[1][2] |

Structural Numbering Reference

-

C5: Protonated position Ortho to F.

-

C6: Protonated position Meta to F.

The Physics of C-F Coupling (Mechanistic Insight)

The defining feature of this spectrum is the Heteronuclear Spin-Spin Coupling between

The "Giant" Split ( )

The carbon directly attached to fluorine (C4) does not appear as a single peak.[1][2] It is split into a doublet with a separation of ~245 Hz.[1][2]

-

Diagnostic Value: This confirms the presence of the C-F bond.[1][2] If this splitting is absent, the fluorination failed.[1]

The Ortho Effect ( )

Carbons C3 and C5 are both ortho to the fluorine.[1][2] They exhibit large coupling constants (~21–25 Hz).[1][2]

-

Differentiation: C3 is flanked by Cl and F, while C5 is flanked by H and F. C3 will typically appear slightly downfield (higher ppm) from C5 due to the inductive effect of the Chlorine atom.[1][2]

Long-Range Coupling ( & )[1][2]

-

C2 and C6 (Meta): Show smaller couplings (~8–10 Hz).

-

C1 (Para): Shows the smallest coupling (~3 Hz), often appearing as a broadened singlet if shimming is poor.[1][2]

Structural Validation Workflow

The following diagram illustrates the logical decision tree a scientist should follow when processing the raw FID to confirm the structure of 2-Chloro-4-fluorotoluene.

Caption: Logical workflow for spectral assignment, prioritizing the identification of the characteristic C-F coupling patterns.

Advanced Verification (DEPT-135)

To resolve ambiguities between quaternary carbons (C1, C2, C4) and protonated carbons (C3, C5, C6), a DEPT-135 experiment is recommended.[1][2]

-

Positive Signals (Up): Methyl (C7) and Methine (CH) carbons (C3, C5, C6).[1][2]

-

Negative Signals (Down): Methylene (

) carbons (None in this molecule).[1][2]

References

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1][2] SDBS No. 4679.[1][2] Available at: [Link][1][2]

-

Doddrell, D., et al. (1976).[1][4] "13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants." Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412.[1] Available at: [Link][1][2]

-

PubChem. "2-Chloro-4-fluorotoluene (Compound)."[1][2][3][5] National Library of Medicine.[1] CID 96747.[1][2][3] Available at: [Link][1][2]

Sources

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. researchgate.net [researchgate.net]

- 3. 2-Chloro-4-fluorotoluene | C7H6ClF | CID 96747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. 2-Chloro-4-fluorotoluene 99 452-73-3 [sigmaaldrich.com]

Technical Guide: Infrared Spectroscopy of 2-Chloro-4-fluorotoluene

Methodology, Interpretation, and Quality Control in Pharmaceutical Intermediates

Executive Summary

This technical guide provides a comprehensive framework for the acquisition, analysis, and validation of the infrared (IR) spectrum of 2-Chloro-4-fluorotoluene (CAS: 452-73-3). As a critical intermediate in the synthesis of agrochemicals and fluoro-pharmaceuticals, the purity and isomeric identity of this scaffold are paramount. This document moves beyond basic spectral matching, offering researchers a mechanistic understanding of the vibrational modes governed by the 1,2,4-trisubstituted benzene architecture and the inductive interplay between chloro- and fluoro- substituents.

Part 1: Molecular Architecture & Vibrational Theory

To accurately interpret the IR spectrum, one must first understand the electronic environment of the molecule. 2-Chloro-4-fluorotoluene is a 1,2,4-trisubstituted benzene .

Inductive & Resonance Effects

-

The Methyl Group (C1): Acts as a weak electron donor (+I effect), slightly activating the ring and increasing electron density at the ortho and para positions.

-

The Chlorine Atom (C2): Exerts a strong electron-withdrawing inductive effect (-I) but a weak electron-donating resonance effect (+R). The -I effect dominates, slightly stiffening the adjacent C=C bonds.

-

The Fluorine Atom (C4): Possesses the highest electronegativity. It exerts a massive -I effect, significantly polarizing the C-F bond, which results in a very intense dipole moment change during stretching vibrations. This makes the C-F stretch the dominant feature in the IR spectrum.

Symmetry Considerations

The molecule belongs to the Cs point group (planar symmetry). Consequently, all 3N-6 (39) fundamental vibrations are IR active. However, the lack of a center of inversion means Raman and IR bands are often coincident, though intensities will vary based on polarizability vs. dipole changes.

Part 2: Spectral Acquisition Protocol (ATR-FTIR)

For liquid samples like 2-Chloro-4-fluorotoluene, Attenuated Total Reflectance (ATR) is the industry standard due to its reproducibility and ease of cleaning.

Experimental Workflow

The following protocol ensures high signal-to-noise ratio (SNR) and minimizes cross-contamination.